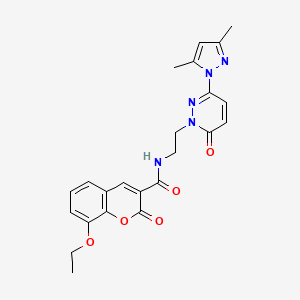![molecular formula C7H6ClN3O2 B2953704 [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2228678-32-6](/img/structure/B2953704.png)
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a chemical compound belonging to the triazolopyridine class
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves a multi-step process. One common method is the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions at room temperature[_{{{CITATION{{{1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-. This one-pot synthesis is efficient and operationally simple, providing access to various triazolopyridine derivatives[{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It has been investigated for its effects on various biological targets, including c-Met and VEGFR-2, which are important in cancer research[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been studied for its antibacterial, antifungal, and anticancer properties[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.
作用机制
The mechanism by which [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets. For example, in cancer research, it may inhibit c-Met kinase, which plays a role in cell growth and proliferation. The compound interacts with the active site of the enzyme, preventing its activity and thereby inhibiting tumor growth.
相似化合物的比较
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their biological activities[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Sitagliptin phosphate: This drug contains a triazolopyrazine core and is used in the treatment of type II diabetes[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Uniqueness: [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride stands out due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;/h1-4H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHLARUQDAVLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228678-32-6 |
Source


|
| Record name | [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)
![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)




![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

